Product packaging for 3,4,5-Trichloro-8-methoxyquinoline(Cat. No.:CAS No. 1204811-52-8)

3,4,5-Trichloro-8-methoxyquinoline

Cat. No.: B598841
CAS No.: 1204811-52-8
M. Wt: 262.514
InChI Key: RPIYDZYBZBCWPU-UHFFFAOYSA-N
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Description

3,4,5-Trichloro-8-methoxyquinoline is a synthetic quinoline derivative of significant interest in medicinal and materials chemistry. The quinoline scaffold is a privileged structure in drug discovery, known for its versatility and wide range of biological activities . The specific substitution pattern on this compound—featuring methoxy and multiple chloro groups—makes it a valuable multifunctional intermediate for constructing more complex molecular architectures, particularly in the development of metal-chelating ligands . Researchers utilize this compound as a key precursor in synthesizing novel hybrids and complexes. Its structural features are leveraged in the exploration of potential anticancer agents, as modified quinoline cores are frequently investigated for their ability to interact with various cellular targets . Furthermore, the molecule serves as a critical building block in the development of antimicrobial agents and in materials science, where its halogenated quinoline structure can contribute to the properties of advanced functional materials . The presence of the methoxy group adjacent to the nitrogen atom in the quinoline ring can influence the compound's electronic distribution and coordination behavior, which is a key area of study in inorganic chemistry and catalyst design .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6Cl3NO B598841 3,4,5-Trichloro-8-methoxyquinoline CAS No. 1204811-52-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1204811-52-8

Molecular Formula

C10H6Cl3NO

Molecular Weight

262.514

IUPAC Name

3,4,5-trichloro-8-methoxyquinoline

InChI

InChI=1S/C10H6Cl3NO/c1-15-7-3-2-5(11)8-9(13)6(12)4-14-10(7)8/h2-4H,1H3

InChI Key

RPIYDZYBZBCWPU-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)Cl)C(=C(C=N2)Cl)Cl

Synonyms

8-Methoxy-3,4,5-trichloroquinoline

Origin of Product

United States

Synthetic Methodologies and Strategies for 3,4,5 Trichloro 8 Methoxyquinoline

Retrosynthetic Analysis of the 3,4,5-Trichloro-8-methoxyquinoline Framework

A retrosynthetic analysis of this compound suggests several plausible disconnection points. The primary disconnections can be made at the bonds formed during the quinoline (B57606) ring cyclization or through the carbon-chlorine bonds introduced via halogenation.

Route A: Post-Cyclization Halogenation

A primary retrosynthetic approach involves the late-stage chlorination of a pre-formed 8-methoxyquinoline (B1362559) ring. This simplifies the synthesis to the preparation of 8-methoxyquinoline and the subsequent selective introduction of three chlorine atoms at positions 3, 4, and 5.

Route B: Cyclization of a Polychlorinated Precursor

An alternative strategy involves the cyclization of a suitably substituted and polychlorinated aniline (B41778) derivative. This approach would require the synthesis of a complex aniline precursor, but could potentially offer greater control over the final substitution pattern.

Precursor Synthesis and Functionalization Approaches

The successful synthesis of this compound is heavily reliant on the efficient preparation and functionalization of key precursors.

Preparation of 8-Methoxyquinoline Intermediates

The synthesis of the 8-methoxyquinoline core is a critical first step in many potential synthetic routes. The most common and direct method involves the methylation of 8-hydroxyquinoline (B1678124).

Starting MaterialReagentSolventConditionsProductYield
8-HydroxyquinolineMethyl iodideAcetoneReflux8-MethoxyquinolineHigh
8-HydroxyquinolineDimethyl sulfateBasic solution-8-MethoxyquinolineHigh

This straightforward etherification provides a high yield of the desired 8-methoxyquinoline, which can then be carried forward for subsequent halogenation steps.

Selective Halogenation Strategies for Polyhalogenated Quinoline Systems

The introduction of multiple chlorine atoms onto the quinoline ring with precise regiocontrol is a significant challenge. The electronic nature of the 8-methoxyquinoline ring, with the methoxy (B1213986) group being an activating, ortho-, para-directing group, and the pyridine (B92270) ring being electron-deficient, governs the outcome of electrophilic halogenation.

Selective chlorination can be achieved using various chlorinating agents under controlled conditions. Reagents such as N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas (Cl₂) are commonly employed. The choice of solvent and temperature can also influence the regioselectivity of the reaction. For instance, chlorination of 8-hydroxyquinoline derivatives with NCS in acidic conditions has been shown to result in dichlorination at the 5 and 7 positions. nih.gov Achieving the 3,4,5-trichloro substitution pattern on an 8-methoxyquinoline nucleus would likely require a multi-step approach with careful control of reaction conditions to direct the chlorination to the desired positions. It is proposed that the 5-position would be the most susceptible to initial electrophilic chlorination due to the activating effect of the methoxy group. Subsequent chlorination at the 3 and 4 positions of the pyridine ring would likely require more forcing conditions or a different synthetic strategy.

Direct and Indirect Synthesis Routes to this compound

The construction of the this compound can be approached through either direct cyclization methods to form the quinoline ring with the desired substitution pattern already in place, or by derivatization of a pre-formed quinoline ring.

Cyclization Reactions for Quinoline Ring Formation

Several classical named reactions provide access to the quinoline core and could be adapted for the synthesis of the target molecule.

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgwikiwand.comquimicaorganica.org To synthesize the target molecule via this route, a hypothetical 2,3-dichloro-6-methoxyaniline (B14065771) could be reacted with a chlorinated β-diketone. The regioselectivity of the cyclization would be a critical factor. wikipedia.org

Conrad-Limpach-Knorr Synthesis: This synthesis utilizes the condensation of anilines with β-ketoesters. mdpi.compharmaguideline.comiipseries.org Depending on the reaction conditions, either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr) can be obtained. mdpi.comwikipedia.org A substituted aniline, such as 2,3-dichloro-6-methoxyaniline, could be condensed with a suitable β-ketoester, followed by chlorination and conversion of the hydroxyl group to a chloride.

Doebner-von Miller Reaction: This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. pharmaguideline.comwikipedia.orgthieme-connect.com The reaction of a substituted aniline with a chlorinated α,β-unsaturated aldehyde or ketone could potentially yield the desired quinoline framework. However, this reaction is known to sometimes produce complex mixtures. thieme-connect.com

The applicability of these reactions for the synthesis of this compound is summarized in the table below.

Named ReactionReactantsPotential for Target Synthesis
Combes SynthesisAniline + β-DiketonePlausible with appropriately substituted precursors.
Conrad-Limpach-Knorr SynthesisAniline + β-KetoesterPlausible, would likely require post-cyclization modifications.
Doebner-von Miller ReactionAniline + α,β-Unsaturated CarbonylPotentially complex, but could be a viable route.

Substitution and Derivatization on Pre-formed Quinoline Rings

This approach focuses on the sequential halogenation of a simpler, pre-synthesized quinoline derivative. A plausible route would begin with the readily available 8-methoxyquinoline.

A proposed synthetic sequence could be:

Synthesis of 8-Methoxyquinoline: As described in section 2.2.1.

Selective Chlorination at the 5-position: Utilizing a mild chlorinating agent to favor substitution at the activated position of the benzene (B151609) ring.

Chlorination of the Pyridine Ring: Subsequent chlorination under more vigorous conditions to introduce chlorine atoms at the 3 and 4 positions. This step would likely be the most challenging in terms of controlling regioselectivity and avoiding over-chlorination. The electron-withdrawing nature of the pyridine ring makes electrophilic substitution difficult, often requiring harsh conditions.

An alternative within this approach would be to start with a hydroxyquinoline, perform the chlorinations, and then methylate the hydroxyl group as a final step. The hydroxyl group's strong activating and directing effects could be strategically employed to guide the chlorination steps.

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of polysubstituted quinolines, such as this compound, often requires meticulous optimization of reaction parameters to maximize yield and purity. Key factors that are typically manipulated include the choice of solvent, catalyst, temperature, and reaction time.

In classical quinoline syntheses, such as the Combes, Doebner-von Miller, and Friedländer reactions, the reaction conditions are often harsh, requiring high temperatures and strong acids, which can lead to the formation of byproducts and limit the functional group tolerance. rsc.orgresearchgate.net Modern approaches focus on milder conditions to improve selectivity and yield.

For the synthesis of halogenated quinolines, the choice of halogenating agent is critical. Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and selectfluor are often employed for their selectivity. The optimization of the stoichiometry of these reagents is crucial to control the degree and regioselectivity of halogenation. For instance, in the synthesis of related chlorinated quinolines, controlling the equivalents of the chlorinating agent can prevent over-halogenation.

The use of catalysts is another area for optimization. While traditional methods may not be catalytic, modern syntheses often employ metal catalysts or organocatalysts. The catalyst loading, nature of the ligand (in the case of metal catalysis), and the choice of base or other additives can significantly impact the reaction's efficiency. For example, lowering the temperature and performing the reaction at room temperature has been shown to surprisingly increase the yield in some quinoline syntheses from moderate to as high as 95% within a shorter reaction time. researchgate.net

The selection of the solvent system is also a critical parameter. Solvents can influence the solubility of reactants and intermediates, the reaction rate, and the position of chemical equilibria. Screening of various solvents, such as dichloromethane (B109758) (DCM), chloroform (B151607) (CHCl3), and toluene, is a common optimization strategy, although in some cases, these have been found to provide inferior yields compared to other systems. researchgate.net

Table 1: General Parameters for Optimization of Quinoline Synthesis

ParameterConsiderations for OptimizationPotential Impact
Temperature Ranging from room temperature to reflux. Lowering temperature can sometimes increase yield and selectivity. researchgate.netAffects reaction rate, selectivity, and stability of intermediates.
Solvent Polarity, aprotic vs. protic, and solubility of reactants.Influences reaction kinetics and the pathway of the reaction.
Catalyst Type (metal, organocatalyst), loading, and ligand choice.Can enable milder reaction conditions and improve regio- and stereoselectivity.
Reactant Stoichiometry Molar ratios of starting materials and reagents.Crucial for controlling the extent of reaction and minimizing side products.
Reaction Time Monitored by techniques like TLC or LC-MS to determine the point of maximum conversion.Affects yield and can lead to decomposition if too long.

Novel Synthetic Approaches and Green Chemistry Considerations

In recent years, the development of novel synthetic methodologies for quinoline derivatives has been driven by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netimist.ma These approaches offer significant advantages over classical methods.

Metal-Catalyzed Synthetic Protocols for Halogenated Quinoline Derivatives

Transition metal catalysis has revolutionized the synthesis of quinolines by enabling C-H bond activation and cross-coupling reactions, which allow for the direct introduction of substituents onto the quinoline core with high regioselectivity. mdpi.comacs.org This avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste.

Palladium, copper, and iron are among the most commonly used metals in these transformations. acs.orgmdpi.comnih.gov For instance, palladium-catalyzed C-H halogenation can be directed by a removable directing group to achieve site-selective chlorination of the quinoline scaffold. acs.org Copper-catalyzed reactions have been developed for the one-pot N-acylation and C5-H halogenation of 8-aminoquinolines, where the acyl halide serves a dual role as both the acylating and halogenating source. acs.org Iron-catalyzed halogenation of 8-amidoquinolines has been achieved in water, an environmentally benign solvent, using N-halosuccinimides (NXS) as the halogen source. mdpi.com

These metal-catalyzed methods often proceed under milder conditions than classical syntheses and can tolerate a wider range of functional groups. The development of heterogeneous catalysts further enhances the green credentials of these processes by allowing for easy separation and recycling of the catalyst.

Ultrasound-Assisted Synthesis in Quinoline Chemistry

Ultrasound-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages in terms of reduced reaction times, increased yields, and milder reaction conditions. rsc.orgnih.govmdpi.com The application of ultrasonic irradiation can promote chemical reactions through the phenomenon of acoustic cavitation, which generates localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer and reaction rates.

In the context of quinoline synthesis, ultrasound has been successfully employed to accelerate various reactions, including the synthesis of hybrid quinoline-imidazole derivatives. rsc.orgrsc.org These ultrasound-assisted methods are often more energy-efficient and can lead to higher purity products, reducing the need for extensive purification steps. For example, ultrasound irradiation has been shown to dramatically decrease reaction times, in some cases by as much as 150-fold for complexation reactions, compared to conventional heating methods. nih.gov The use of ultrasound can also reduce the amount of solvent required, further contributing to the greenness of the synthesis. nih.gov

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Quinoline Derivatives

ParameterConventional HeatingUltrasound IrradiationReference
Reaction Time Hours to daysMinutes to hours nih.govmdpi.com
Yield Moderate to goodGood to excellent rsc.orgrsc.org
Energy Consumption HighLow rsc.org
Solvent Usage HigherLower nih.gov

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex molecules like polysubstituted quinolines. researchgate.netrsc.orgrsc.org These strategies involve the sequential or simultaneous combination of three or more reactants in a single reaction vessel, thereby avoiding the isolation and purification of intermediates, which saves time, solvents, and resources.

Several MCRs have been developed for the synthesis of the quinoline scaffold, including the Povarov reaction, which involves the [4+2] cycloaddition of an imine with an alkene. rsc.orgbeilstein-journals.org These reactions can be catalyzed by a variety of catalysts, including Lewis acids and Brønsted acids, and can be performed under solvent-free or environmentally benign solvent conditions. For instance, a one-pot, three-component synthesis of functionalized quinolones has been developed that proceeds via a domino protocol, producing only ethanol (B145695) as a byproduct. acs.org The Friedländer synthesis, another classic method for quinoline formation, has been adapted to a one-pot procedure using microwave irradiation and a reusable solid acid catalyst, Nafion NR50, making it an environmentally friendly approach. organic-chemistry.org

The ability to generate molecular complexity in a single step makes MCRs particularly attractive for the construction of diverse libraries of quinoline derivatives for biological screening. The development of novel MCRs for the synthesis of halogenated quinolines, such as this compound, holds significant promise for more sustainable and efficient manufacturing processes.

Chemical Reactivity and Transformation Mechanisms of 3,4,5 Trichloro 8 Methoxyquinoline

Electrophilic Aromatic Substitution Patterns on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (EAS) on the quinoline ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system, particularly the pyridine (B92270) ring. dalalinstitute.com In 3,4,5-trichloro-8-methoxyquinoline, the benzene ring is expected to be the primary site for electrophilic attack. The directing effects of the substituents—three deactivating chloro groups and one activating methoxy (B1213986) group—will govern the regioselectivity of such reactions.

The methoxy group at C-8 is a powerful activating, ortho, para-directing group. The chloro groups at C-3, C-4, and C-5 are deactivating but also ortho, para-directing. The positions on the benzene ring available for substitution are C-6 and C-7. The C-7 position is ortho to the activating methoxy group at C-8 and meta to the deactivating chloro group at C-5. The C-6 position is para to the deactivating chloro group at C-3 (through the quinoline system) and meta to the methoxy group at C-8.

Considering these factors, electrophilic attack is most likely to occur at the C-7 position , which is activated by the strongly electron-donating methoxy group. The C-5 position is already substituted. Therefore, nitration, halogenation, Friedel-Crafts alkylation, and acylation would be expected to yield the 7-substituted product predominantly.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionActivating/Deactivating InfluencesPredicted Reactivity
C-6meta to -OCH₃ (activating), influenced by deactivating chloro groupsLess favored
C-7ortho to -OCH₃ (activating), meta to -Cl (deactivating)Most favored

Nucleophilic Substitution Reactions Involving Chlorine and Methoxy Groups

The quinoline ring, particularly when substituted with electron-withdrawing groups like chlorine, is susceptible to nucleophilic aromatic substitution (SNAr). The nitrogen atom in the ring facilitates the stabilization of the negatively charged Meisenheimer-type intermediate. In this compound, the chlorine atoms at positions C-3 and C-4 are on the pyridine ring, while the chlorine at C-5 is on the benzene ring.

Positions C-2 and C-4 of the quinoline nucleus are the most activated towards nucleophilic attack. Therefore, the chlorine atom at C-4 is predicted to be the most labile and readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The chlorine at C-3 would be the next most likely to undergo substitution, albeit under more forcing conditions. The chlorine at C-5 on the carbocyclic ring is the least activated and would require the most vigorous conditions for substitution.

The methoxy group at C-8 is generally a poor leaving group and is not expected to participate in nucleophilic substitution reactions under typical SNAr conditions. However, cleavage of the methyl ether to the corresponding 8-hydroxyquinoline (B1678124) derivative could be achieved using strong acids like HBr or BBr₃.

Redox Chemistry and Potential Electroactive Properties

The quinoline nucleus can participate in both oxidation and reduction reactions. The benzene ring portion is generally more susceptible to oxidation than the pyridine ring. smolecule.com Oxidation of this compound with strong oxidizing agents like potassium permanganate (B83412) could potentially lead to the cleavage of the benzene ring, affording pyridine carboxylic acid derivatives.

Derivatization and Functionalization Strategies for New Chemical Entities

The presence of multiple reactive sites on this compound offers numerous opportunities for the synthesis of new chemical entities.

Functionalization via Nucleophilic Substitution: The differential reactivity of the three chlorine atoms allows for sequential and regioselective substitution. This provides a pathway to a diverse library of derivatives by introducing various functional groups at the C-4, C-3, and C-5 positions. For example, reaction with a primary amine could lead to a 4-aminoquinoline (B48711) derivative, a scaffold present in many biologically active compounds. nih.govmdpi.com

Modification of the Methoxy Group: Demethylation of the 8-methoxy group would yield 3,4,5-trichloro-8-hydroxyquinoline. The resulting hydroxyl group could then be further functionalized through etherification or esterification, providing another avenue for derivatization. mdpi.com

Cross-Coupling Reactions: The chloro substituents, particularly the more reactive ones at C-4 and C-3, could potentially participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This would enable the introduction of new carbon-carbon bonds and the synthesis of more complex molecular architectures. smolecule.com

Table 2: Potential Derivatization Strategies for this compound

Reaction TypeTarget Site(s)Potential ReagentsResulting Functional Group(s)
Nucleophilic SubstitutionC-4 > C-3 > C-5Amines, alkoxides, thiolates-NHR, -OR, -SR
Ether CleavageC-8HBr, BBr₃-OH
Cross-CouplingC-4, C-3Boronic acids, alkenes, alkynes (with Pd catalyst)Aryl, vinyl, alkynyl groups
Electrophilic SubstitutionC-7HNO₃/H₂SO₄, Br₂, RCOCl/AlCl₃-NO₂, -Br, -COR

Exploration of Reaction Intermediates and Transition States

The transformation of this compound proceeds through various well-established reaction intermediates and transition states.

Electrophilic Aromatic Substitution: The mechanism involves the initial formation of a π-complex between the electrophile and the aromatic ring, followed by the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. dalalinstitute.com The rate-determining step is typically the formation of this intermediate. Subsequent deprotonation restores the aromaticity of the quinoline ring.

Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism. The first step involves the attack of the nucleophile on the electron-deficient carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate called a Meisenheimer complex. nih.gov The negative charge is delocalized over the quinoline ring system, including the electronegative nitrogen atom, which contributes to its stability. The second, typically faster, step is the elimination of the chloride leaving group to regenerate the aromatic system.

Transition States: The transition states in these reactions represent the highest energy points along the reaction coordinate. For EAS, the transition state resembles the structure of the σ-complex. For SNAr, the transition state for the rate-determining addition step involves the partial formation of the new carbon-nucleophile bond and partial localization of the negative charge on the ring. Computational chemistry could provide valuable insights into the precise structures and energies of these intermediates and transition states for this compound. researchgate.net

Advanced Spectroscopic Investigations and Structural Elucidation in Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is the cornerstone for determining the precise atomic connectivity of an organic molecule. For a compound like 3,4,5-Trichloro-8-methoxyquinoline, NMR would be essential to confirm the substitution pattern on the quinoline (B57606) ring. Specific chemical shifts (δ) and coupling constants (J) would unambiguously assign the positions of the two remaining aromatic protons and the methoxy (B1213986) group's protons and carbon. Techniques like COSY, HSQC, and HMBC would further confirm the connectivity. However, no specific ¹H or ¹³C NMR spectral data for this compound has been reported in the surveyed literature. While data exists for related compounds, such as for 4,5,7-Trichloro-8-methoxyquinoline-3-carboxylic acid ethyl ester google.com, this information is not directly applicable due to the different substitution pattern.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe the vibrational modes of a molecule. For this compound, one would expect to observe characteristic absorption bands for C-Cl stretches, C-O ether linkages, and the vibrations of the quinoline aromatic system. spectroscopyonline.comcornell.edu The combination of both techniques provides a more complete vibrational profile, as some modes may be strong in IR and weak in Raman, or vice-versa. spectroscopyonline.com Despite the utility of these methods, no experimental or calculated IR or Raman spectra specifically for this compound are available in the reviewed sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, typically involving π-electrons in aromatic systems. The spectrum of this compound would be expected to show absorption maxima corresponding to π→π* transitions within the quinoline ring system. Studying the spectrum in different solvents (solvatochromism) could offer insights into the nature of the electronic ground and excited states. At present, no specific UV-Vis absorption data for this compound has been documented.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis. uni-saarland.delibretexts.org For this compound (C₁₀H₆Cl₃NO), high-resolution mass spectrometry would confirm its molecular formula. The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses, such as the loss of a methyl radical (•CH₃), a chlorine atom (•Cl), or hydrogen chloride (HCl), providing further structural evidence. nih.gov A search of the literature did not yield any published mass spectra or fragmentation analyses for this specific molecule.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. This technique would offer an unambiguous confirmation of the 3,4,5-trichloro substitution pattern and reveal how the molecules pack in the crystal lattice. No crystal structure determination for this compound has been deposited in open-access crystallographic databases or published in the surveyed literature.

Advanced Spectroscopic Techniques for Reaction Monitoring and Mechanistic Studies

Advanced spectroscopic techniques are often employed to monitor the progress of chemical reactions and to elucidate reaction mechanisms. For instance, in-situ IR or NMR spectroscopy could be used to follow the synthesis of this compound, identifying intermediates and determining reaction kinetics. While syntheses of related polychlorinated quinolines have been described google.com, mechanistic studies involving advanced spectroscopic monitoring for this specific isomer are not available.

Theoretical and Computational Chemistry Studies of 3,4,5 Trichloro 8 Methoxyquinoline

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of a molecule's electronic structure and properties. Methods like Density Functional Theory (DFT) and Ab Initio calculations are frequently employed. DFT, in particular, has become a popular method due to its balance of accuracy and computational efficiency. ijcce.ac.ir These calculations for 3,4,5-Trichloro-8-methoxyquinoline would involve solving approximations of the Schrödinger equation to determine the molecule's ground-state geometry and electronic properties.

The electronic properties of a molecule are often described using Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity. wuxiapptec.com

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). This gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For quinoline (B57606) derivatives, DFT calculations are commonly used to compute these values, which help in understanding their electronic and optical properties. nih.govresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

Parameter Energy (eV) Description
EHOMO -6.5 Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO -2.1 Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of different electrostatic potential on the molecule's electron density surface, typically using a color spectrum.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are often associated with electronegative atoms (like oxygen or nitrogen). researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These sites are prone to nucleophilic attack. researchgate.net

Green Regions: Represent neutral or zero potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy (B1213986) group, identifying them as potential sites for electrophilic interaction. Positive potential regions might be located around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within the molecule. ijcce.ac.ir This charge transfer, known as hyperconjugation, stabilizes the molecule. The stabilization energy (E(2)) associated with these interactions can be calculated to quantify their strength. dntb.gov.ua In the context of this compound, NBO analysis could reveal key interactions, such as those involving the lone pairs on the nitrogen and oxygen atoms and the π-orbitals of the aromatic system.

Table 2: Illustrative NBO Analysis for Intramolecular Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (1) N π* (C-C) 5.8 Lone Pair -> Antibonding π
π (C=C) π* (C=N) 20.1 π -> Antibonding π

Note: This table presents hypothetical data illustrating the types of intramolecular interactions and stabilization energies that NBO analysis can reveal for a molecule like this compound.

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule's atoms. This involves exploring the potential energy surface (PES) to find the geometry with the minimum energy. dntb.gov.ua For a molecule with rotatable bonds, such as the methoxy group in this compound, different conformations can exist. By systematically rotating this bond and calculating the energy at each step, a potential energy profile can be generated. The conformation corresponding to the lowest point on this profile is the most stable and is used for subsequent calculations of other molecular properties.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. nih.gov These models establish a mathematical correlation between a set of calculated molecular descriptors (numerical representations of molecular structure) and an observed activity or property. nih.govmdpi.com For a class of compounds including this compound, a QSAR model could be developed to predict its potential efficacy as an inhibitor for a specific biological target, guiding the design of new derivatives with improved activity. nih.gov

Theoretical Spectroscopic Data Prediction and Validation with Experimental Results

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules. researchgate.netnih.gov These theoretical predictions, when compared with experimental data, provide a powerful approach for structural elucidation and understanding the electronic and vibrational characteristics of a compound. For quinoline derivatives, computational studies have been successfully employed to analyze their spectroscopic features. dntb.gov.uaeurjchem.com

Following optimization, vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), and electronic absorption spectra (UV-Vis) would be calculated. These theoretical values serve as a prediction of the compound's spectroscopic behavior. eurjchem.com

The validation process involves comparing these computationally predicted spectra with experimentally obtained spectra. A strong correlation between the theoretical and experimental data would confirm the molecular structure and provide a detailed assignment of the spectral features. nih.gov For instance, calculated vibrational frequencies are often scaled to better match experimental values, accounting for anharmonicity and other factors not fully captured by the theoretical model. nih.gov

Discrepancies between the predicted and experimental data can also offer valuable insights, potentially indicating specific molecular interactions in the experimental environment (e.g., solvent effects, intermolecular hydrogen bonding) that were not included in the gas-phase theoretical calculations. eurjchem.com The use of solvation models, such as the Polarizable Continuum Model (PCM), can help to account for solvent effects and improve the accuracy of the predictions. eurjchem.com

Table of Predicted vs. Experimental Spectroscopic Data for this compound

Specific experimental and theoretical data for this compound is not available in the search results. The following table is a representative example of how such data would be presented.

Vibrational Frequencies (cm⁻¹)

Functional Group/Vibrational ModeCalculated (Scaled)Experimental
C-H stretchingData not availableData not available
C=N stretchingData not availableData not available
C-Cl stretchingData not availableData not available
C-O stretchingData not availableData not available

¹H NMR Chemical Shifts (ppm)

ProtonCalculatedExperimental
H-2Data not availableData not available
H-6Data not availableData not available
H-7Data not availableData not available
OCH₃Data not availableData not available

¹³C NMR Chemical Shifts (ppm)

CarbonCalculatedExperimental
C-2Data not availableData not available
C-3Data not availableData not available
C-4Data not availableData not available
C-4aData not availableData not available
C-5Data not availableData not available
C-6Data not availableData not available
C-7Data not availableData not available
C-8Data not availableData not available
C-8aData not availableData not available
OCH₃Data not availableData not available

UV-Vis Absorption (nm)

TransitionCalculated (λmax)Experimental (λmax)
π -> πData not availableData not available
n -> πData not availableData not available

Exploration of Non Biological Applications in Research

Coordination Chemistry and Ligand Development

There is currently no available research detailing the use of 3,4,5-Trichloro-8-methoxyquinoline as a ligand in coordination chemistry. The potential of the nitrogen atom in the quinoline (B57606) ring and the oxygen atom of the methoxy (B1213986) group to act as coordination sites for metal ions has not been investigated for this specific molecule. Consequently, no data exists on the synthesis, characterization, or properties of any metal complexes involving this compound.

Catalytic Properties and Applications in Organic Synthesis

No research has been published on the catalytic properties of this compound or its application in organic synthesis. Its potential to act as a catalyst, a precursor to a catalyst, or as a reagent in synthetic transformations has not been explored.

Role in Analytical Method Development (e.g., as chemical probes or standards)

There is no evidence in the current body of scientific literature to suggest that this compound has been utilized in the development of analytical methods. Its use as a chemical probe for the detection of specific analytes or as a certified reference standard for analytical instrumentation has not been reported.

Future Research Directions and Challenges for 3,4,5 Trichloro 8 Methoxyquinoline

Development of Sustainable and Scalable Synthetic Routes

A primary hurdle in the study of novel quinoline (B57606) derivatives like 3,4,5-Trichloro-8-methoxyquinoline is the development of efficient and environmentally friendly synthetic methods. Traditional quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and produce significant waste. nih.govvedantu.com Future research must focus on greener alternatives.

The paradigm is shifting from conventional synthetic protocols to advanced green methodologies that minimize waste, solvent consumption, and energy input. bohrium.com This includes the use of eco-friendly catalysts and solvents, as well as energy-efficient techniques like microwave or ultrasound-assisted synthesis. ijpsjournal.combenthamdirect.com For a polysubstituted compound like this compound, a key challenge will be to devise a regioselective synthesis that precisely controls the placement of the three chlorine atoms and the methoxy (B1213986) group. One-pot multicomponent reactions are a promising avenue, as they can increase efficiency and reduce the number of purification steps. nih.gov Furthermore, developing scalable synthetic routes is crucial for producing sufficient quantities of the compound for extensive biological and material science testing.

Advanced Mechanistic Elucidation of Chemical and Biological Phenomena

Understanding the mechanism of action is fundamental to harnessing the potential of any new compound. For this compound, future research should aim to elucidate the mechanisms behind its potential chemical and biological activities. The quinoline nucleus is a versatile pharmacophore with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov The specific substituents on the quinoline ring play a critical role in its biological activity. nih.gov

Advanced analytical techniques will be essential for these mechanistic studies. For instance, in-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the reaction of aniline (B41778) and propanol (B110389) to form quinolines, providing insights into the reaction mechanism. rsc.orgresearchgate.net Similar techniques could be adapted to study the synthesis and reactions of this compound. In the biological realm, understanding how the trichloro and methoxy substitution pattern influences interactions with biological targets will be a key area of investigation.

Rational Design of New Quinoline Derivatives Based on SAR and Computational Insights

Once initial data on the properties of this compound are obtained, this information can be used for the rational design of new derivatives with enhanced activities. Structure-Activity Relationship (SAR) studies are crucial for identifying the key structural features responsible for a compound's biological effects. nih.gov For quinoline derivatives, SAR studies have shown that the addition of electron-donating groups (like -OCH3) and electron-withdrawing groups (like -Cl) can enhance electronic properties, lipophilicity, and receptor-binding affinities. bohrium.com

Computational modeling and quantum mechanics calculations can provide valuable insights into the interactions between quinoline derivatives and their biological targets, aiding in drug design. benthamscience.comresearchgate.net These computational approaches can help to predict the activity of new derivatives and prioritize them for synthesis and testing. For this compound, computational studies could predict its potential targets and guide the design of analogues with improved potency and selectivity.

Integration of Multidisciplinary Approaches for Comprehensive Understanding

A comprehensive understanding of a novel compound like this compound will require the integration of knowledge and techniques from various scientific disciplines. This includes synthetic chemistry, medicinal chemistry, pharmacology, toxicology, and computational chemistry. mdpi.com Such a multidisciplinary approach is essential for accelerating the discovery and development of new therapeutic agents. mdpi.com

For example, synthetic chemists can develop new methods to produce the compound, while medicinal chemists can design and synthesize new analogues based on SAR data. Pharmacologists can then evaluate the biological activity of these compounds, and toxicologists can assess their safety. Computational chemists can provide theoretical insights to guide the entire process. This collaborative effort will be vital for unlocking the full potential of this compound and its derivatives.

Exploration of Uncharted Application Domains

While quinoline derivatives are well-known for their medicinal applications, they also have potential uses in other fields, such as material science and agrochemicals. mdpi.com The unique electronic properties conferred by the chloro and methoxy substituents in this compound may make it suitable for applications in organic light-emitting diodes (OLEDs) or as a sensor. mdpi.com Future research should therefore not be limited to its pharmacological potential but should also explore these uncharted application domains. The development of novel quinoline derivatives has been a continuous effort to find congeners with superior biological activities and minimal side effects. nih.gov

Addressing Synthetic Complexities and Stereochemical Control

The synthesis of a highly substituted and potentially chiral molecule like this compound presents significant challenges. Achieving regioselectivity in the placement of multiple substituents on the quinoline ring is a complex task. mdpi.com Furthermore, if the molecule or its derivatives possess stereocenters, controlling the stereochemistry of the final product is crucial, as different stereoisomers can have vastly different biological activities.

Asymmetric synthesis methods will be necessary to produce enantiomerically pure compounds for biological evaluation. rsc.org The development of stereoselective synthetic routes for quinoline alkaloids is an active area of research and will be directly applicable to the challenges posed by this compound. rsc.org

Development of Advanced Analytical Techniques for In Situ Studies

To fully understand the synthesis, reactivity, and mechanism of action of this compound, advanced analytical techniques that allow for in-situ studies are required. Techniques like in-situ FTIR spectroscopy have already been used to investigate the mechanism of quinoline synthesis. rsc.orgresearchgate.net Future research could employ other real-time analytical methods, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to monitor reactions as they occur.

These in-situ studies can provide a wealth of information that is not obtainable from traditional post-reaction analysis. They can help to identify reaction intermediates, determine reaction kinetics, and optimize reaction conditions. For a novel compound like this compound, the development and application of these advanced analytical techniques will be instrumental in advancing its scientific understanding.

Q & A

Q. What are the standard synthetic routes for 3,4,5-Trichloro-8-methoxyquinoline, and how can purity be optimized?

The synthesis typically involves chlorination and methoxylation of quinoline precursors. For example, condensation reactions using halogenating agents (e.g., PCl₅) under controlled temperatures (80–120°C) can introduce chlorine substituents. Methoxy groups are introduced via nucleophilic substitution with sodium methoxide. To optimize purity, recrystallization in ethanol or acetonitrile is recommended, followed by HPLC analysis (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) to verify >98% purity .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.5–8.5 ppm) .
  • HPLC-MS : Electrospray ionization (ESI) in positive mode to detect molecular ion peaks (C₁₀H₆Cl₃NO⁺, m/z 286.4) and assess impurities .
  • FT-IR : Bands at 1250–1270 cm⁻¹ (C-O stretch of methoxy) and 750–800 cm⁻¹ (C-Cl stretch) .

Q. What are the primary research applications of this compound?

This compound is studied as a precursor for antimicrobial agents due to its quinoline scaffold, which disrupts bacterial biofilms. It is also used in metal-organic frameworks (MOFs) for chemical sensing, leveraging its chlorine substituents for coordination with transition metals like Cu(II) .

Advanced Research Questions

Q. How do solvent polarity and reaction temperature influence the regioselectivity of chlorination in synthesis?

Higher polarity solvents (e.g., DMF) favor electrophilic aromatic substitution at the 3,4,5 positions due to stabilization of transition states. Lower temperatures (≤100°C) reduce side reactions (e.g., over-chlorination). Kinetic studies using in-situ Raman spectroscopy can monitor intermediate formation, while DFT calculations (B3LYP/6-31G*) predict activation energies for competing pathways .

Q. What stability challenges arise under varying pH conditions, and how can they be mitigated?

The compound hydrolyzes in alkaline conditions (pH > 10), cleaving the methoxy group. Stability assays (UV-Vis at λ = 320 nm) show <5% degradation at pH 5–7 over 72 hours. Buffered solutions (e.g., phosphate buffer, pH 6.5) are recommended for long-term storage. For reactive environments, encapsulation in cyclodextrin derivatives enhances stability .

Q. How can contradictory bioactivity data in antimicrobial studies be resolved?

Discrepancies in MIC (minimum inhibitory concentration) values often stem from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize testing using CLSI guidelines, and validate results with time-kill curves. Synergistic effects with β-lactams should be quantified via fractional inhibitory concentration (FIC) indices .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) in derivatives?

  • Molecular docking : AutoDock Vina with Staphylococcus aureus gyrase (PDB: 3TTZ) to assess binding affinity.
  • QSAR models : Partial least squares (PLS) regression using descriptors like ClogP and polar surface area.
  • ADMET prediction : SwissADME for bioavailability and toxicity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.